
N-(3-Bromo-2-pyridyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromo-2-pyridyl)thiourea is an organosulfur compound with the molecular formula C6H6BrN3S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-bromo-2-pyridyl group
准备方法
Synthetic Routes and Reaction Conditions: N-(3-Bromo-2-pyridyl)thiourea can be synthesized through the reaction of 3-bromo-2-pyridineamine with thiourea. The reaction typically occurs in an aqueous medium, where the amine group of 3-bromo-2-pyridineamine reacts with the thiocarbonyl group of thiourea to form the desired product. The reaction conditions often involve mild heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents such as ethanol or methanol can also enhance the solubility of reactants and products, making the process more efficient.
化学反应分析
Types of Reactions: N-(3-Bromo-2-pyridyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The pyridyl ring can undergo reduction reactions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include N-(3-azido-2-pyridyl)thiourea or N-(3-thiocyanato-2-pyridyl)thiourea.
Oxidation Reactions: Products include sulfonyl derivatives like N-(3-bromo-2-pyridyl)sulfonylurea.
Reduction Reactions: Products include dihydropyridine derivatives.
科学研究应用
N-(3-Bromo-2-pyridyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, forming complexes with transition metals that have potential biological activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals, particularly as a precursor for herbicides and pesticides.
作用机制
The mechanism of action of N-(3-Bromo-2-pyridyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom in the pyridyl ring can also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
相似化合物的比较
N-(2-Pyridyl)thiourea: Similar structure but lacks the bromine atom, resulting in different reactivity and biological activity.
N-(4-Bromo-2-pyridyl)thiourea: Similar structure but with the bromine atom in a different position, affecting its chemical properties and applications.
N-(3-Chloro-2-pyridyl)thiourea: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness: N-(3-Bromo-2-pyridyl)thiourea is unique due to the presence of the bromine atom at the 3-position of the pyridyl ring, which influences its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing its interaction with molecular targets and potentially increasing its efficacy in various applications.
属性
IUPAC Name |
(3-bromopyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-2-1-3-9-5(4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOYECWBRSLLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

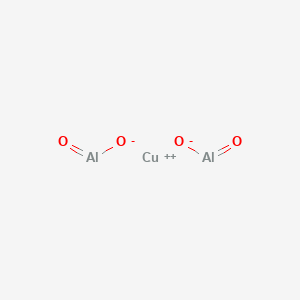
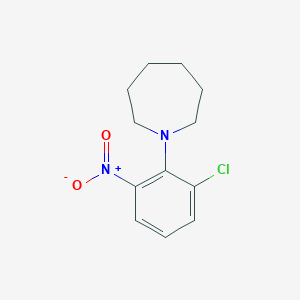
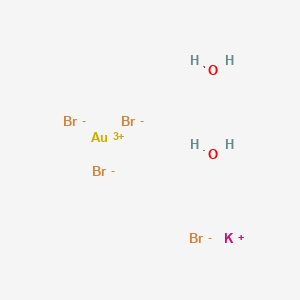

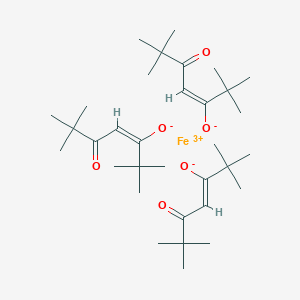


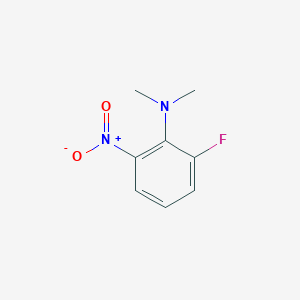
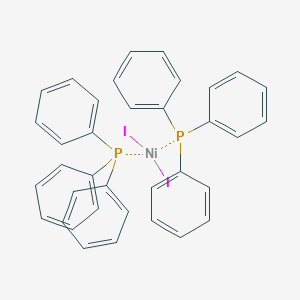

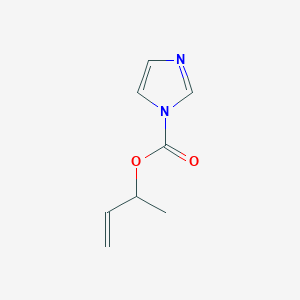
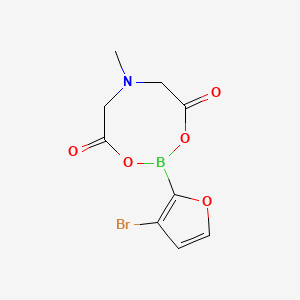
![potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide](/img/structure/B8208407.png)
